molecular formula C16H15Cl2N3O3 B2360710 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone CAS No. 477855-91-7

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2360710
CAS No.: 477855-91-7
M. Wt: 368.21
InChI Key: LZWQQDGASOLDID-UHFFFAOYSA-N
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Description

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the morpholino group: This step involves the substitution reaction where the pyridazinone core is reacted with morpholine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in biological assays to study its effects on various cellular processes.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[2-(4-fluorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone
  • 4-chloro-2-[2-(4-bromophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone

Uniqueness

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the chloro substituent can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-12-3-1-11(2-4-12)14(22)10-21-16(23)15(18)13(9-19-21)20-5-7-24-8-6-20/h1-4,9H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQQDGASOLDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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